molecular formula C11H21NO2S B13917598 1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate CAS No. 141699-60-7

1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate

Cat. No.: B13917598
CAS No.: 141699-60-7
M. Wt: 231.36 g/mol
InChI Key: SVDQOULTKGUYJM-UHFFFAOYSA-N
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Description

tert-Butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group, a methylthio substituent, and a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of a base such as sodium hydride (NaH). The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) and then stirred at ambient temperature for an extended period (18 hours) to ensure complete reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters has been reported. These systems offer advantages such as improved reaction control, scalability, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyrrolidines

Scientific Research Applications

tert-Butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: The compound can be used in the design of bioactive molecules and the study of biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate depends on its specific application

    Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.

    Receptors: The compound can bind to receptors, modulating their activity and influencing cellular responses.

    Signaling Pathways: It can interfere with or enhance signaling pathways, leading to changes in cellular functions

Comparison with Similar Compounds

tert-Butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate
  • tert-Butyl 3-methoxypyrrolidine-1-carboxylate
  • tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate

Uniqueness: The presence of the methylthio group in tert-butyl 3-((methylthio)methyl)pyrrolidine-1-carboxylate distinguishes it from other similar compounds. This functional group imparts unique reactivity and properties to the compound, making it valuable for specific applications in synthetic chemistry and drug design .

Properties

IUPAC Name

tert-butyl 3-(methylsulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-5-9(7-12)8-15-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDQOULTKGUYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168310
Record name 1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141699-60-7
Record name 1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141699-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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